molecular formula C4H7N3O2S B2921062 1-Methyl-1h-imidazole-2-sulfonamide CAS No. 89517-92-0

1-Methyl-1h-imidazole-2-sulfonamide

Cat. No.: B2921062
CAS No.: 89517-92-0
M. Wt: 161.18
InChI Key: BKQJQGVEAVLYDW-UHFFFAOYSA-N
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Description

1-Methyl-1h-imidazole-2-sulfonamide is a heterocyclic compound that belongs to the class of imidazoles It is characterized by the presence of a sulfonamide group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1h-imidazole-2-sulfonamide typically involves the reaction of 1-methylimidazole with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1h-imidazole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1h-imidazole-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1h-imidazole-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1h-imidazole-2-sulfonamide is unique due to the combination of the imidazole ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its analogs .

Properties

IUPAC Name

1-methylimidazole-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQJQGVEAVLYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89517-92-0
Record name 1-methyl-1H-imidazole-2-sulfonamide
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